molecular formula C12H7N3O3 B360767 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 313554-78-8

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No.: B360767
CAS No.: 313554-78-8
M. Wt: 241.2g/mol
InChI Key: FHGVJARGBGXXTE-UHFFFAOYSA-N
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Description

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyrazine core with a hydroxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-hydroxybenzaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable dione to yield the desired product. The reaction is often carried out in the presence of a catalyst such as acetic acid and under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents such as bromine or nitrating agents in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 6-(3-formylphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.

    Reduction: Formation of 6-(3-hydroxyphenyl)-5,6-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Pyrrolo[3,4-b]quinoxaline derivatives: These compounds have a similar fused ring system but with different nitrogen positions.

Uniqueness

6-(3-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is unique due to the presence of the hydroxyphenyl group, which can impart specific electronic and steric properties, influencing its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and materials.

Properties

IUPAC Name

6-(3-hydroxyphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c16-8-3-1-2-7(6-8)15-11(17)9-10(12(15)18)14-5-4-13-9/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHGVJARGBGXXTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N2C(=O)C3=NC=CN=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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